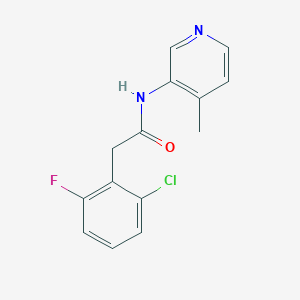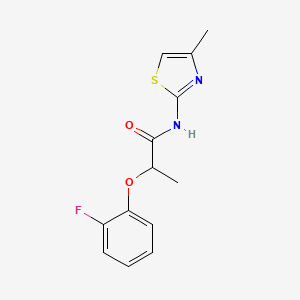![molecular formula C14H14BrN3 B12242778 N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B12242778.png)
N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group attached to a cyclopropylpyrimidin-4-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with a cyclopropylpyrimidin-4-amine under the influence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Investigated for its antimicrobial and antioxidant activities.
Uniqueness
N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine stands out due to its unique structural features, such as the cyclopropyl and pyrimidin-4-amine moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H14BrN3 |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14BrN3/c15-12-5-1-10(2-6-12)9-17-13-7-8-16-14(18-13)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,16,17,18) |
InChI Key |
TVGWRSBPRBWUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12242699.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12242700.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B12242703.png)
![1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12242711.png)
![6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12242719.png)
![N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12242721.png)


![5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12242733.png)

![3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B12242745.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12242746.png)
![3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B12242765.png)
![N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12242784.png)
